molecular formula C7H9NO2 B8363085 3-Methoxy-2-methylpyridine 1-oxide

3-Methoxy-2-methylpyridine 1-oxide

Cat. No.: B8363085
M. Wt: 139.15 g/mol
InChI Key: YQDVRUQPMQHIAW-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylpyridine 1-oxide (CAS: 35392-65-5) is a pyridine derivative characterized by a methoxy group at the 3-position, a methyl group at the 2-position, and an N-oxide functional group. Its molecular formula is C₇H₉NO₂, with a molecular weight of 139.152 g/mol . The compound is synthesized via oxidation of 2-methylpyridine derivatives, achieving a high yield of 99% under optimized conditions, and exists as a white solid . Key analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS confirm its structure and purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine 1-Oxides

The physicochemical and biological properties of pyridine N-oxides are highly influenced by substituent type, position, and electronic effects. Below is a detailed comparison of 3-methoxy-2-methylpyridine 1-oxide with analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Physical State Yield (%) Notable Properties/Applications
This compound 35392-65-5 C₇H₉NO₂ 139.152 3-OCH₃, 2-CH₃ White solid 99 Precursor to anti-ulcer drugs
4-Methoxy-2-methylpyridine 1-oxide - C₇H₉NO₂ 140.1 4-OCH₃, 2-CH₃ White solid 97 Higher polarity due to para-methoxy group
3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide - C₉H₁₁NO₃ 182.0 3-COOEt, 2-CH₃ White solid 95 Enhanced lipophilicity for metal complexation
3,4-Dimethoxy-2-methylpyridine 1-oxide 72830-07-0 C₈H₁₁NO₃ 169.18 3-OCH₃, 4-OCH₃, 2-CH₃ Not reported - Potential antioxidant activity
Pyridine-2-thiolato 1-oxide (mpo) - C₅H₅NOS 127.16 2-SH Not reported - Antitubercular activity (MIC: 1–2 µg/mL)
Omeprazole Sulphone N-Oxide 158812-85-2 C₁₇H₁₉N₃O₅S 377.42 Complex benzimidazole substituents White solid - Proton-pump inhibitor metabolite

Key Findings :

Substituent Position Effects: The para-methoxy isomer (4-methoxy-2-methylpyridine 1-oxide) exhibits distinct electronic properties compared to the meta-methoxy isomer (this compound). 3,4-Dimethoxy-2-methylpyridine 1-oxide demonstrates how additional methoxy groups enhance electron-donating effects, which may improve antioxidant capacity .

Functional Group Impact :

  • The ethoxycarbonyl group in 3-(ethoxycarbonyl)-2-methylpyridine 1-oxide contributes to higher molecular weight (182.0 vs. 139.152) and lipophilicity, making it suitable for coordinating metal ions in bioactive complexes .
  • Pyridine-2-thiolato 1-oxide derivatives exhibit significant antitubercular activity, highlighting the importance of thiol groups in biological targeting .

Pharmaceutical Relevance :

  • While this compound is a precursor to pantoprazole , omeprazole sulphone N-oxide directly serves as a metabolite in gastric acid suppression therapies .

Analytical Discrepancies :

  • A molecular weight discrepancy exists for this compound: 140.0 g/mol (LC-MS, ) vs. 139.152 g/mol (theoretical, ). This may arise from isotopic variations or measurement techniques.

Preparation Methods

Catalytic Oxidation Using Phosphotungstic Acid and Hydrogen Peroxide

Reaction Mechanism and Conditions

The oxidation of substituted pyridines to their N-oxides via hydrogen peroxide (H₂O₂) is a widely adopted industrial method due to its cost-effectiveness and environmental compatibility. In the case of 3-methoxy-2-methylpyridine 1-oxide, this approach involves using phosphotungstic acid (H₃PW₁₂O₄₀) as a heteropolyacid catalyst. The catalyst enhances the electrophilic character of H₂O₂, facilitating oxygen transfer to the pyridine nitrogen .

Key operational parameters include:

  • Temperature : 85–90°C during H₂O₂ addition, followed by 83–88°C for 5–10 hours.

  • Catalyst loading : 20–30% aqueous phosphotungstic acid solution.

  • Molar ratios : 1:1.5–1:2 (pyridine derivative:H₂O₂) .

The acidic environment of phosphotungstic acid suppresses H₂O₂ decomposition, ensuring high oxidation efficiency . Post-reaction, the mixture is neutralized to pH 7–9 with dilute sodium hydroxide, and the product is extracted using dichloromethane (DCM) .

Oxidation with m-Chloroperoxybenzoic Acid (mCPBA)

Reaction Design and Kinetic Control

mCPBA is a potent peracid oxidant widely used in laboratory-scale N-oxide synthesis. Its application to 3-methoxy-2-methylpyridine involves a low-temperature, two-phase system in dichloromethane (DCM) . The reaction proceeds via an electrophilic oxygen transfer mechanism, with mCPBA acting as both oxidant and acid catalyst.

Critical steps include:

  • Temperature control : Initial addition at 0–5°C to mitigate exothermic side reactions.

  • Stoichiometry : 1.5 equivalents of mCPBA relative to pyridine .

  • Workup : pH adjustment to 4–5 to precipitate byproducts (e.g., m-chlorobenzoic acid) .

Scalability and Purity Enhancements

Table 2 highlights key data from mCPBA-based syntheses:

ParameterValue/DescriptionOutcome
SolventDichloromethaneEnhances oxidant solubility
Reaction time20–24 hours90–95% conversion
PurificationFiltration, concentration95% purity by NMR

Notably, this method avoids high-temperature conditions, making it suitable for heat-sensitive substrates. However, the reliance on DCM raises environmental concerns, necessitating solvent recovery systems for industrial adoption .

Comparative Analysis of Methodologies

Efficiency and Environmental Impact

  • Phosphotungstic acid/H₂O₂ :

    • Pros : High yield (95%), aqueous reaction medium, no hazardous waste .

    • Cons : Requires elevated temperatures, incompatible with acid-labile groups.

  • mCPBA/DCM :

    • Pros : Ambient temperature, high purity (95%), straightforward workup .

    • Cons : Solvent toxicity, higher cost per gram of product.

Industrial Applicability

The phosphotungstic acid method is preferred for large-scale production due to lower reagent costs and greener credentials. In contrast, mCPBA is reserved for small-batch syntheses requiring precise control over reaction kinetics .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-methoxy-2-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H9NO2/c1-6-7(10-2)4-3-5-8(6)9/h3-5H,1-2H3

InChI Key

YQDVRUQPMQHIAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=[N+]1[O-])OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution obtained by dissolving 3-methoxy-2-methylpyridine (14.8 g, 0.12 mol) in acetic acid (44 g, 0.12×2.5 mol) was added 31% hydrogen peroxide (33 g, 0.12×2.5 mol), followed by stirring in an oil bath at 100° C. for 16 hours. The reaction solution was then cooled and poured into iced-water. To the mixture was then added sodium carbonate (solid) so as to be weak alkalinity. The resultant solution was extracted with ethyl acetate to obtain 1.45 g (percent yield: 16.7%) of 3-methoxy-2-methylpyridine-N-oxide IR KBr cm−1: 1668, 1647, 1584, 1503, 1302, 1266, 1188, 1128, 792. 1H-NMR (60 MHz, CDCl3, δ): 2.4 (3R, s, CH3), 3.8 (3H, s, OCH3), 6.5-7.2 (2H, m, pyridine ring H×2), 7.7-8.0 (1H, m, pyridine ring H).
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Synthesis routes and methods II

Procedure details

15.3 g (0.124 mole) of 3-methoxy-2-methylpyridine are dissolved in 100 ml of glacial acetic acid, and 40 ml of 30% strength hydrogen peroxide are added in 4 portions at 80° C. in the course of 6 hours. The mixture is stirred for a further three hours and then concentrated in vacuo (1.5 kPa), and two 50 ml portions of acetic acid are added, the mixture being concentrated completely after each addition. Following negative detection of per-compounds, the mixture is distilled in a bulb tube oven. The fraction which distills at 120° C. (1.5 Pa) is extracted by stirring in a little diethyl ether and the solid is filtered off and dried. 12 g (60% of theory) of 3-methoxy-2-methylpyridine 1-oxide are obtained in the form of colorless crystals of m.p. 72°-78° C.
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